molecular formula C13H13NO4 B13725375 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal

5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal

Cat. No.: B13725375
M. Wt: 247.25 g/mol
InChI Key: LUPWYCFSBPVTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal typically involves the condensation of N-hydroxymethyl phthalimide with salicylic acid. The reaction is carried out in the presence of glacial acetic acid and distilled water, with the mixture being stirred at room temperature for about four hours. After the reaction is complete, the precipitates are filtered, washed with acetone, and air-dried .

Chemical Reactions Analysis

5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal acetates, formalin, and glacial acetic acid. The major products formed from these reactions are typically metal complexes, such as those involving copper, manganese, zinc, cobalt, and nickel .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used to study the formation of metal complexes and their properties. In biology, it has been investigated for its antimicrobial activity, particularly against plant pathogens. In medicine, it is being explored for its potential use in drug development, particularly in the design of new antimicrobial agents. In industry, it is used in the production of various chemical intermediates .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal involves its interaction with specific molecular targets and pathways. It is known to form complexes with metal ions, which can enhance its antimicrobial activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms .

Comparison with Similar Compounds

5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal can be compared with other similar compounds, such as 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride and 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents and functional groups.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)oxypentanal

InChI

InChI=1S/C13H13NO4/c15-8-4-1-5-9-18-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-8H,1,4-5,9H2

InChI Key

LUPWYCFSBPVTOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC=O

Origin of Product

United States

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